molecular formula C21H19N3O4S2 B12196727 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12196727
M. Wt: 441.5 g/mol
InChI Key: DGQODQHAYISQKJ-ZDLGFXPLSA-N
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Description

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a combination of furan, thiazolidine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the introduction of the furan and indole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of furan, thiazolidine, and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic molecule notable for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure integrates a thiazolidinone ring, a furan moiety, and an indole derivative, which may enhance its biological efficacy compared to structurally similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O4S2C_{21}H_{19}N_{3}O_{4}S_{2} with a molecular weight of approximately 360.4 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

Property Value
Molecular Formula C21H19N3O4S2
Molecular Weight 360.4 g/mol
Key Functional Groups Thiazolidinone, furan, indole

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potent activity against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound also demonstrates potential anticancer activity. Its mechanism may involve the inhibition of specific enzymes associated with cell proliferation. For example, studies have reported that thiazolidinone derivatives can inhibit tumor angiogenesis and cell growth in various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . The IC50 values for these activities typically range from 7.0 to 20.3 µM, indicating significant potency.

The biological effects of this compound are primarily attributed to its interactions with cellular proteins and enzymes. The indole moiety is known for binding to various receptors, while the thiazolidinone ring can interact with metabolic enzymes. This dual action may lead to modulation of key signaling pathways involved in cancer progression and microbial resistance .

Study 1: Antimicrobial Efficacy

In a study conducted by Zvarec et al., derivatives similar to the target compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited MIC values ranging from 16 to 32 mg/ml against Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Activity

Mendgen et al. investigated the inhibitory effects of thiazolidinone derivatives on various enzymatic targets related to cancer progression. Their findings revealed that these compounds could effectively inhibit serine proteases involved in tumor growth, suggesting a promising avenue for cancer therapy .

Comparative Analysis with Related Compounds

The unique structure of This compound allows it to stand out among similar compounds:

Compound Name Structure Highlights Biological Activity
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinIndole moiety; thiazolidinone ringAntimicrobial activity against resistant strains
4-Oxo-thiazolidine derivativesThiazolidine core; various substitutionsAnticancer properties
Furan derivativesFuran ring; diverse functional groupsPotentially bioactive compounds in medicinal chemistry

Properties

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H19N3O4S2/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)29)10-15-3-2-8-28-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10-

InChI Key

DGQODQHAYISQKJ-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C/C4=CC=CO4)/SC3=S

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

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